3,5-Dimethoxy-4-hydroxybenzhydrazide
CAS No.: 1443-76-1
Cat. No.: VC20948347
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443-76-1 |
---|---|
Molecular Formula | C9H12N2O4 |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 4-hydroxy-3,5-dimethoxybenzohydrazide |
Standard InChI | InChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13) |
Standard InChI Key | AKZAAANGIPRVDU-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1O)OC)C(=O)NN |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C(=O)NN |
Introduction
Chemical Properties and Identification
Structure and Formula
3,5-Dimethoxy-4-hydroxybenzhydrazide possesses a distinctive chemical structure characterized by a benzene ring substituted with functional groups that determine its reactivity and biological properties. The compound's molecular formula is C9H12N2O4, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms .
The structural arrangement includes two methoxy groups (-OCH3) at positions 3 and 5, a hydroxyl group (-OH) at position 4, and a hydrazide group (-CONHNH2) attached to the benzene ring. This specific configuration contributes to the compound's ability to interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Physical Properties
The physical properties of 3,5-Dimethoxy-4-hydroxybenzhydrazide provide important information for its handling, purification, and application in research settings. Understanding these properties is essential for researchers working with this compound.
Table 1: Physical Properties of 3,5-Dimethoxy-4-hydroxybenzhydrazide
Identifiers and Nomenclature
Various chemical identifiers and nomenclature systems are used to uniquely identify 3,5-Dimethoxy-4-hydroxybenzhydrazide in chemical databases, research literature, and commercial catalogs.
Table 2: Chemical Identifiers and Nomenclature
Synthesis Methods
The synthesis of 3,5-Dimethoxy-4-hydroxybenzhydrazide typically involves a series of chemical reactions starting from suitable precursors. Several synthetic routes have been documented in the literature, with variations depending on the specific requirements and available starting materials.
Hydrazinolysis of Esters
One common approach for synthesizing 3,5-Dimethoxy-4-hydroxybenzhydrazide involves the hydrazinolysis of the corresponding ester derivative. This method utilizes hydrazine hydrate to convert the ester functionality to a hydrazide group through a nucleophilic acyl substitution reaction .
The general procedure involves:
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Dissolving the ester precursor in methanol
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Adding hydrazine hydrate (99%) in excess
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Refluxing the mixture for approximately 30 minutes
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Cooling the reaction mixture to precipitate the product
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Filtering, washing with water, and recrystallizing from ethanol to obtain pure 3,5-Dimethoxy-4-hydroxybenzhydrazide
This method typically yields the desired product with high purity, suitable for subsequent reactions or biological testing.
From Related Compounds
The compound can also be synthesized starting from related structures such as 3,5-dimethoxy-4-hydroxybenzaldehyde or 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The synthesis from syringic acid involves:
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Conversion of the carboxylic acid to an acyl chloride using thionyl chloride or similar reagents
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Reaction of the acyl chloride with hydrazine hydrate to form the hydrazide
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Purification by recrystallization to obtain the final product
This synthetic route is particularly useful when starting from naturally occurring syringic acid, which can be isolated from various plant sources.
Biological Activities and Applications
Antioxidant Properties
3,5-Dimethoxy-4-hydroxybenzhydrazide and its derivatives exhibit notable antioxidant properties, making them potential candidates for applications in conditions associated with oxidative stress. The antioxidant activity is attributed to the presence of the phenolic hydroxyl group at position 4, which can donate hydrogen atoms to neutralize free radicals .
Studies have evaluated the antioxidant capacity using various assays:
Table 3: Antioxidant Activities of 3,5-Dimethoxy-4-hydroxybenzhydrazide Derivatives
Enzyme Inhibition Properties
3,5-Dimethoxy-4-hydroxybenzhydrazide and its derivatives demonstrate significant enzyme inhibition activities, particularly against enzymes implicated in neurodegenerative disorders and other pathological conditions.
Table 4: Enzyme Inhibition Properties
Research Findings and Recent Developments
Recent research has expanded our understanding of 3,5-Dimethoxy-4-hydroxybenzhydrazide and its derivatives, particularly regarding structure-activity relationships and mechanisms of action.
Structure-Activity Relationships
Studies have investigated how structural modifications affect the biological activities of 3,5-Dimethoxy-4-hydroxybenzhydrazide derivatives. Research has examined the impact of various substituents (H, Br, Cl, F, NO2, CH3, OCH3, OCF3) on biological activities, providing valuable insights for rational drug design .
These investigations have revealed:
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The importance of the hydrazide moiety for biological activity
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The contribution of the phenolic hydroxyl group to antioxidant properties
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The influence of methoxy groups on binding affinity to target enzymes
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The impact of additional substituents on pharmacokinetic properties and target selectivity
Molecular Docking Studies
Molecular docking analyses have been conducted to understand the binding mechanisms of 3,5-Dimethoxy-4-hydroxybenzhydrazide derivatives with target enzymes at the atomic level. These studies have revealed key insights into:
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Binding modes with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
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Crucial interactions (hydrogen bonding, π-π stacking, hydrophobic interactions) responsible for enzyme inhibition
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Structure-based optimization strategies for enhancing potency and selectivity
The molecular-level understanding provided by these studies offers valuable guidance for the rational design of more potent and selective derivatives for specific therapeutic applications.
Synthesis of Novel Derivatives
Recent developments include the synthesis of novel benzoyl hydrazones derived from 3,5-Dimethoxy-4-hydroxybenzhydrazide. These compounds have been synthesized through condensation reactions with various substituted benzaldehydes, resulting in a series of compounds with enhanced biological activities .
The synthesis procedure typically involves:
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Dissolving substituted benzoic acid hydrazide in acetonitrile
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Adding it to 3,5-dimethoxy-4-hydroxybenzaldehyde dissolved in acetonitrile
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Refluxing the mixture for approximately 6 hours
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Isolating and purifying the resulting benzoyl hydrazone derivatives These synthetic approaches have expanded the library of available compounds for biological evaluation and potential therapeutic development.
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